Fdu-nnei

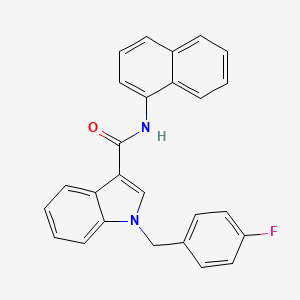

Description

Structure

3D Structure

Properties

CAS No. |

1850391-63-7 |

|---|---|

Molecular Formula |

C26H19FN2O |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-naphthalen-1-ylindole-3-carboxamide |

InChI |

InChI=1S/C26H19FN2O/c27-20-14-12-18(13-15-20)16-29-17-23(22-9-3-4-11-25(22)29)26(30)28-24-10-5-7-19-6-1-2-8-21(19)24/h1-15,17H,16H2,(H,28,30) |

InChI Key |

XYSIFMHZXZATQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |

Origin of Product |

United States |

Advanced Chemical Methodologies in Fdu Nnei Synthesis and Characterization

Synthetic Routes and Chemical Transformations for FDU-NNEI Production

While detailed step-by-step synthetic protocols specifically for this compound are not extensively documented in the public domain, its chemical structure provides insights into potential synthetic strategies. As an indole-3-carboxamide derivative featuring a (4-fluorophenyl)methyl substituent on the indole (B1671886) nitrogen and a naphthalen-1-yl group on the carboxamide nitrogen, its synthesis would likely involve the construction of the indole core, followed by functionalization at the N1 and C3 positions, and finally, formation of the carboxamide linkage.

Based on the synthesis of related indole and indazole carboxamides, general approaches often involve the coupling of a substituted indole-3-carboxylic acid or its activated derivative with an appropriate amine (in this case, 1-naphthylamine). The indole ring itself can be formed through various cyclization reactions. The introduction of the (4-fluorophenyl)methyl group at the N1 position of the indole could be achieved through alkylation of a suitable indole precursor with 4-fluorobenzyl halide under basic conditions. The formation of the carboxamide bond typically involves a coupling reaction between the indole-3-carboxylic acid moiety and 1-naphthylamine, often mediated by coupling reagents to activate the carboxylic acid.

Studies on related synthetic cannabinoids, such as NNEI indazole analog, suggest possible reaction mechanisms that can lead to the formation of target compounds and related by-products. researchgate.net For instance, the synthesis of indazole analogs involves reactions between precursors like carbamates and substituted indazoles. researchgate.net While this compound is an indole, not an indazole, the synthetic challenges and potential side reactions leading to impurities can be similar within this class of compounds. The formation of 1-substituted indole- and indazole-3-carboxylic esters as probable manufacturing by-products has been noted in the synthesis of related NPS. researchgate.net

Spectroscopic Techniques for Elucidating this compound Molecular Structure and Purity Assessment

Spectroscopic methods are indispensable for confirming the structure of synthesized this compound and assessing its purity. A combination of techniques is typically employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H NMR, 13C NMR, and 2D NMR techniques such as HH COSY, HMQC, HMBC, and 15N HMBC, is crucial for determining the complete molecular structure of this compound. nih.gov By analyzing the chemical shifts, splitting patterns, and coupling constants in the NMR spectra, the positions of protons and carbons within the molecule can be assigned, and the connectivity between different parts of the structure can be established. For this compound, NMR analysis has been used to elucidate the presence of the 1-(4-fluorobenzyl)-1H-indole moiety and the N-(naphthalen-1-yl)-carboxamide moieties and their connection. nih.gov Deuterium isotope effects on NH amide protons can also provide valuable information regarding the linkage between structural units. nih.gov

Mass Spectrometry (MS): Mass spectrometry is vital for determining the molecular weight and fragmentation pattern of this compound, which helps confirm its elemental composition and structural features. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), LC-QTOF-MS, and UPLC-ESI-MS have been applied in the analysis and identification of this compound in various samples. nih.govlgcstandards.comdntb.gov.uaresearchgate.netresearchgate.net LC-QTOF-MS, for example, can provide accurate mass measurements, allowing for the determination of the exact molecular formula. nih.gov The fragmentation patterns observed in MS/MS experiments provide further structural information by breaking down the molecule into characteristic ions.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the this compound molecule. researchgate.netresearchgate.net The absorption of infrared radiation at specific wavelengths corresponds to the vibrational modes of different chemical bonds (e.g., C=O stretch for the amide carbonyl, N-H stretch for the amide N-H, C-F stretch for the fluorophenyl group, C-H stretches for aromatic and aliphatic protons). While not as definitive for complete structure elucidation as NMR or MS, IR spectroscopy serves as a useful complementary technique for confirming the presence of key functional groups and can be used for comparative analysis with reference standards.

Chromatographic Separations for Isolation and Purity Verification of this compound and Related Compounds

Chromatographic techniques are essential for the isolation of this compound from reaction mixtures or complex samples and for assessing its purity. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis and purification of synthetic cannabinoids like this compound. lgcstandards.comresearchgate.net It allows for the separation of the target compound from impurities, starting materials, and by-products. Various HPLC methods, including those coupled with UV-PDA or mass spectrometry detectors, are employed. researchgate.net The retention time of this compound under specific HPLC conditions serves as an important identifier, and the peak area or height is used for quantification and purity assessment. Preparative HPLC can be used for isolating larger quantities of pure this compound. researchgate.net

Gas Chromatography (GC): GC, often coupled with MS (GC-MS), is another valuable technique for the analysis of this compound, particularly if it can be volatilized without degradation. lgcstandards.comresearchgate.net GC separates compounds based on their boiling points and interactions with the stationary phase in a capillary column. GC-MS is frequently used for the identification of synthetic cannabinoids in seized materials. researchgate.net

Chromatographic purity, typically determined by HPLC, is a critical parameter in the characterization of this compound, indicating the proportion of the target compound relative to other components in a sample. lgcstandards.com

Analysis of Synthetic Intermediates and Impurities in this compound Synthesis

The synthesis of this compound can result in the formation of various intermediates and impurities, which need to be identified and quantified to assess the quality of the final product and understand the reaction pathway. Analytical techniques, particularly GC-MS and LC-MS, are crucial for this analysis. dntb.gov.uaresearchgate.net

Potential impurities in synthetic cannabinoid synthesis, including those related to this compound, can include unreacted starting materials, incomplete reaction products, and by-products formed through alternative reaction pathways or degradation. researchgate.netnih.govtesisenred.neteuropa.eu For instance, in the synthesis of related indole and indazole carboxamides, 1-substituted indole- and indazole-3-carboxylic esters have been detected as probable manufacturing by-products. researchgate.net The presence of regioisomers, such as 2H-indazole isomers in the synthesis of related indazole cannabinoids, highlights the importance of analytical methods to differentiate between intended products and unintended isomers. researchgate.netresearchgate.netnih.gov Given that this compound is the 4-fluorobenzyl analog of NNEI, impurities observed in NNEI synthesis or related indole carboxamide syntheses could potentially be present in this compound samples. researchgate.net

Analysis of synthetic intermediates and impurities provides critical information for optimizing synthetic routes, controlling reaction conditions, and ensuring the purity and quality of the final this compound product.

Pharmacological Characterization of Fdu Nnei at Cannabinoid Receptors

Cannabinoid Receptor (CB1R and CB2R) Binding Affinity Studies of FDU-NNEI

Binding affinity studies are fundamental in characterizing the interaction of a ligand with its target receptor. These studies typically involve competition binding assays using a radiolabeled ligand that binds to the cannabinoid receptors. The ability of this compound to displace the binding of the radiolabeled ligand is measured to determine its affinity, commonly expressed as a Ki value. A lower Ki value indicates higher binding affinity.

Research indicates that this compound demonstrates binding affinity for both CB1 and CB2 receptors. One study reported Ki values of 7.42 ± 2.51 nM for CB1R and 64.0 ± 15.0 nM for CB2R. uni-bonn.de This suggests that this compound binds more potently to the CB1 receptor compared to the CB2 receptor. Another study comparing several synthetic cannabinoids noted that this compound displayed greater affinity at CB1R relative to CB2R. researchgate.net

The binding affinities of this compound can be compared to those of other cannabinoids to understand its relative potency in receptor binding. For instance, the endogenous cannabinoid anandamide (B1667382) (AEA) is considered a partial agonist for CB1 and is basically inactive for CB2, while 2-arachidonoylglycerol (B1664049) (2-AG) is considered a moderate affinity agonist for both CB1 and CB2. scielo.br Δ9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis, is a partial agonist at both receptors. nih.gov Synthetic cannabinoids, including this compound, often exhibit higher potency and efficacy at CB1R compared to endogenous cannabinoids and THC. nih.govnih.govnih.gov

This compound Receptor Selectivity and Orthosteric vs. Allosteric Modulation Investigations

Receptor selectivity refers to the preferential binding and activation of one receptor subtype over another. Based on the binding affinity data, this compound appears to exhibit selectivity for the CB1 receptor, showing a lower Ki value at CB1R compared to CB2R. researchgate.netuni-bonn.de This differential affinity suggests that this compound is more likely to bind to and potentially activate CB1 receptors at lower concentrations than CB2 receptors.

Cannabinoid receptors, like other GPCRs, possess an orthosteric binding site where endogenous ligands and many synthetic cannabinoids bind to activate the receptor. frontiersin.orgfrontiersin.org This site is typically located within the transmembrane domains of the receptor. nih.gov Allosteric sites, on the other hand, are topographically distinct from the orthosteric site. mdpi.comdrugdiscoverytrends.com Ligands binding to allosteric sites can modulate the affinity or efficacy of orthosteric ligands, or even exert direct effects on receptor activity independently of orthosteric ligand binding. mdpi.comdrugdiscoverytrends.comumn.edu

While the provided search results confirm this compound's interaction with the canonical orthosteric binding site of cannabinoid receptors, there is no specific information within these results detailing investigations into potential allosteric modulation by this compound. Cannabinoid receptors are known to be pleiotropically coupled GPCRs that can modulate intracellular signaling through various pathways, including those involving beta-arrestins and other G proteins, which can be influenced by ligand binding modes and could theoretically involve allosteric mechanisms. nih.gov However, without direct experimental data on this compound's interaction with potential allosteric sites, its mechanism of action is primarily understood in the context of orthosteric binding as a synthetic cannabinoid receptor agonist.

Functional Activity of this compound at Cannabinoid Receptors: In Vitro Signaling Assays

Functional activity studies assess the ability of a compound to activate or inhibit the downstream signaling pathways mediated by the receptor after binding. For cannabinoid receptors, which are predominantly coupled to Gi/o proteins, canonical signaling involves the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels. wikipedia.orgscielo.brnih.gov

This compound is presumed to be a potent agonist of the CB1 receptor. wikipedia.org Synthetic cannabinoid receptor agonists (SCRAs) are often full agonists at CB1R, exhibiting a higher maximal response compared to partial agonists like THC. nih.govnih.govnih.gov This full agonism can contribute to the pronounced effects associated with some synthetic cannabinoids.

In vitro signaling assays, such as those measuring cAMP inhibition or GTPγS binding, are used to evaluate the functional activity of compounds at cannabinoid receptors.

G-Protein Dependent Signaling (e.g., cAMP Inhibition, GTPγS Binding)

Activation of CB1 and CB2 receptors by agonists leads to the dissociation of the Gi/o protein complex into its α and βγ subunits. The activated Gαi/o subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. wikipedia.orgscielo.brnih.gov This decrease in cAMP levels is a hallmark of Gi/o-coupled receptor activation and can be measured using various cellular assays.

GTPγS binding assays measure the activation of G proteins directly. In these assays, membranes expressing the receptor are incubated with a non-hydrolyzable analog of GTP, [35S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the binding of [35S]GTPγS. frontiersin.orgbiorxiv.org Increased binding of [35S]GTPγS in the presence of a compound indicates its ability to activate G proteins coupled to the receptor.

While specific quantitative data on this compound's activity in cAMP inhibition or GTPγS binding assays were not extensively detailed in the provided snippets, the classification of this compound as a presumed potent agonist of CB1R wikipedia.org and the general understanding that many SCRAs are full agonists at CB1R nih.govnih.govnih.gov strongly imply that this compound effectively activates Gi/o protein signaling pathways, leading to inhibition of cAMP accumulation and increased GTPγS binding at CB1 receptors.

G-Protein Independent Signaling and Receptor Desensitization Mechanisms

Beyond G-protein coupling, cannabinoid receptors, like other GPCRs, can also engage in G-protein independent signaling pathways, often mediated by proteins like beta-arrestins. nih.govnih.govnih.govmdpi.com Beta-arrestins are involved in receptor desensitization, internalization, and can also scaffold signaling molecules to activate distinct downstream cascades, such as the mitogen-activated protein kinase (MAPK) pathways. scielo.brnih.govnih.govnih.govmdpi.com

Receptor desensitization is a process where the receptor's responsiveness to an agonist decreases after prolonged or repeated exposure. frontiersin.orgwikipedia.orgnih.gov This can involve several mechanisms, including phosphorylation of the receptor by GPCR kinases (GRKs) and subsequent recruitment of beta-arrestins, which uncouples the receptor from G proteins and can lead to receptor internalization. frontiersin.orgmdpi.comwikipedia.org Desensitization can be homologous, specifically affecting the activated receptor, or heterologous, affecting other receptors as well. frontiersin.orgwikipedia.org

Studies on synthetic cannabinoids and cannabinoid receptors have investigated beta-arrestin recruitment as a measure of G-protein independent signaling and its role in desensitization. nih.govnih.govnih.gov Differential engagement of G-protein pathways versus beta-arrestin pathways by different ligands can lead to functional selectivity or biased agonism, where a ligand preferentially activates one signaling pathway over another. nih.govnih.gov

While the provided information confirms that beta-arrestin 2 is involved in CB1R desensitization and internalization nih.govnih.gov, and that SAR for beta-arrestin 2 recruitment by some synthetic cannabinoids is similar to that for G protein engagement nih.govnih.gov, there are no specific details provided on the extent or mechanisms of this compound-induced G-protein independent signaling or desensitization within the search results. However, as a presumed potent agonist, it is likely that this compound, upon prolonged activation, would induce receptor desensitization through mechanisms involving receptor phosphorylation and beta-arrestin recruitment, typical of many GPCR agonists. frontiersin.orgmdpi.comwikipedia.org

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues

Structure-Activity Relationship (SAR) analysis aims to understand how modifications to the chemical structure of a compound affect its biological activity. researchgate.netnih.govyoutube.com For synthetic cannabinoids like this compound, SAR studies help to identify key structural features responsible for receptor binding affinity, efficacy, and selectivity. nih.govnih.govnih.govnih.gov

This compound is an indole-based synthetic cannabinoid with a core structure that includes an indole (B1671886) group, a carboxamide linker, an N-benzyl moiety, and a naphthalenyl group. nih.gov SAR studies on synthetic cannabinoids often explore modifications to these different regions of the molecule to understand their contribution to activity at CB1 and CB2 receptors.

Impact of N-Benzyl and Naphthalenyl Moiety Modifications on Receptor Interactions

Specific SAR analysis involving this compound and its analogues has been reported, particularly focusing on modifications to the N-benzyl and naphthalenyl moieties. One study compared this compound (referred to as 5F-NNEI in the context of its 5F analogue) to analogues with structural variations. nih.govnih.gov

Replacing the 1-naphthyl group of 5F-NNEI's "head" moiety with a less bulky benzyl (B1604629) group (as in N-1-benzyl and 5F-SDB-006) was shown to substantially lower the efficacy at CB1R but slightly increase the potency relative to 5F-NNEI. nih.govnih.gov This suggests that the larger naphthyl group at this position is important for achieving high efficacy at CB1R, while a smaller benzyl group can maintain or slightly improve binding potency.

Further modifications to the benzyl group in related compounds also impacted efficacy. For example, replacing the benzyl group of 5F-SDB-006 with a cumyl group (adding two methyl groups, resulting in 5F-CUMYL-PICA) substantially increased the Emax at CB1R to 124% of the reference compound CP55940. nih.govnih.gov Substituting the benzyl group with a methyl 3-methylbutanoate group (resulting in 5F-MMB-PICA) also increased efficacy, comparable to that of 5F-NNEI. nih.govnih.gov

These findings highlight the significant impact of the chemical structure at the N-benzyl and naphthalenyl positions on the pharmacological activity of this class of synthetic cannabinoids at the CB1 receptor, influencing both binding potency and functional efficacy. Such SAR data are crucial for understanding how subtle structural changes can lead to different receptor interaction profiles and potentially varied biological effects.

Influence of Halogenation and Other Indole Scaffold Substitutions on this compound Pharmacological Profile

The pharmacological profile of indole-based synthetic cannabinoids, including those structurally related to this compound, is significantly influenced by substitutions on the indole scaffold and the nature of the N1 substituent. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications impact binding affinity and functional activity at cannabinoid receptors. georgiasouthern.edunih.govkcl.ac.uk

Other substitutions on the indole scaffold can also impact pharmacological activity. While the provided outline specifically mentions halogenation and other indole scaffold substitutions in the context of this compound's profile, the search results offer broader insights into the effects of indole ring substitutions on cannabinoid receptor activity for related compounds. For example, studies on indol-3-yl-tetramethylcyclopropyl ketones have shown that indole ring substitutions can have varying effects on CB2 and CB1 binding, sometimes leading to improved CB2/CB1 selectivity. capes.gov.br However, these substitutions were generally detrimental to agonist activity in that specific class of compounds. capes.gov.br

The replacement of the N1 substituent is another key area of SAR exploration. In the context of indole-3-carboxamides, replacing bulky alicyclic head groups with phenyl- or benzyl-substituted groups generally resulted in weaker binding to the CB1 receptor compared to adamantyl- and 1-naphthyl counterparts, although exceptions exist. unodc.org this compound, with its 4-fluorobenzyl group at N1, fits within the category of benzyl-substituted indolecarboxamides. Comparing this compound to NNEI (which has a 1-naphthyl group at N1) highlights this trend, as this compound exhibits lower affinity for both CB1 and CB2 receptors than NNEI. uni-bonn.de

Metabolic Transformation and Pharmacokinetic Research of Fdu Nnei

In Vitro Metabolic Profiling of FDU-NNEI in Hepatic Models (e.g., Microsomes, Hepatocytes)

Direct detailed studies on the in vitro metabolic profiling of this compound in hepatic models such as liver microsomes and hepatocytes are not extensively described in the provided search results. However, research on related synthetic cannabinoids like NNEI and MN-18 provides a framework for understanding the likely metabolic pathways of this compound. Studies on NNEI and MN-18 using rat and human liver microsomes and hepatocytes have shown rapid clearance and extensive metabolic transformations. nih.govresearchgate.net

Identification of Phase I Oxidative Metabolites of this compound

Based on the metabolic studies of structurally similar synthetic cannabinoids, Phase I metabolism of this compound is expected to primarily involve oxidative reactions mediated by cytochrome P450 (CYP) enzymes. Common Phase I transformations for synthetic cannabinoids include hydroxylation, carbonylation, and N-dealkylation. kcl.ac.uk For NNEI, monohydroxylated metabolites on the indole (B1671886) or N-pentyl portions, as well as on the naphthyl moiety, have been observed. nih.gov Given the presence of a fluorobenzyl group and a naphthyl group in this compound, potential sites for oxidative metabolism could include hydroxylation on these aromatic rings or on the methylene (B1212753) bridge connecting the fluorophenyl group to the indole nitrogen. Additionally, oxidative defluorination is a possible metabolic pathway for fluorinated synthetic cannabinoids.

While specific Phase I metabolites of this compound were not detailed, studies on FDU-PB-22, another synthetic cannabinoid with a fluorobenzyl group, showed hydroxylation as a Phase I metabolic step. nih.govresearchgate.net

Characterization of Phase II Conjugative Metabolites (e.g., Glucuronidation)

Phase II metabolism typically involves the conjugation of Phase I metabolites or the parent compound with endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866). This process generally increases the water solubility of the compounds, facilitating their excretion. longdom.orgmhmedical.com Glucuronidation is a prominent Phase II metabolic pathway for many synthetic cannabinoids. kcl.ac.uk

Studies on NNEI and MN-18 have identified glucuronide conjugates as Phase II metabolites. nih.gov Similarly, research on FDU-PB-22 and FUB-PB-22 demonstrated that glucuronide conjugates were predominant metabolites in human urine after hydrolysis. nih.govresearchgate.net It is highly probable that this compound and its Phase I metabolites undergo glucuronidation and potentially other Phase II conjugations in hepatic models.

Comparative Metabolic Pathways of this compound with Isomeric and Structurally Related Synthetic Cannabinoids (e.g., NNEI, MN-18)

This compound shares structural similarities with NNEI (N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide) and MN-18 (N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide). nih.govresearchgate.net The primary structural differences lie in the substituent on the indole nitrogen (fluorobenzyl in this compound vs. pentyl in NNEI) and the core heterocyclic ring system (indole in this compound and NNEI vs. indazole in MN-18).

Comparative metabolic studies of NNEI and MN-18 have revealed both similarities and differences in their biotransformation. Both compounds undergo rapid clearance in liver microsomes and extensive oxidative metabolism in hepatocytes. nih.govresearchgate.net However, NNEI was reported to undergo a greater number of biotransformations (20 metabolites) compared to MN-18 (10 metabolites) in in vitro settings. nih.govresearchgate.net Despite having fewer metabolites, MN-18 showed faster elimination in vivo in rats than NNEI. nih.govresearchgate.net

Given the fluorobenzyl substitution in this compound, its metabolic pathways are likely to involve transformations on this group in addition to the indole core and the naphthyl moiety, differentiating its metabolic profile from that of NNEI which has a pentyl chain at that position. The presence of the indole core suggests some common metabolic routes with NNEI, while the naphthyl group is a common feature shared with both NNEI and MN-18, implying similar metabolic reactions on this part of the molecule.

The comparative data for NNEI and MN-18 highlight that even closely related synthetic cannabinoids can have distinct metabolic profiles and elimination kinetics. nih.govresearchgate.net Therefore, while the metabolism of NNEI and MN-18 provides valuable insights, the specific metabolic fate of this compound would need dedicated investigation.

| Compound | Core Structure | N1/N2 Substituent | N-Naphthalenyl Carboxamide | Number of In Vitro Metabolites (NNEI/MN-18 study) | In Vivo Elimination (Rat) |

|---|---|---|---|---|---|

| This compound | Indole | 4-fluorobenzyl | Present | Not specified | Not specified |

| NNEI | Indole | Pentyl | Present | 20 | Slower |

| MN-18 | Indazole | Pentyl | Present | 10 | Faster |

Note: Data for this compound in the table is based on structural comparison and may not reflect actual experimental findings which are limited in the provided sources.

Elucidation of Enzymes and Mechanisms Involved in this compound Biotransformation

The biotransformation of xenobiotics, including synthetic cannabinoids, is primarily carried out by a range of enzymes, predominantly located in the liver. longdom.orgmhmedical.com Phase I metabolism is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are involved in oxidation, reduction, and hydrolysis reactions. longdom.orgmhmedical.comnih.gov Phase II metabolism involves conjugation enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs). longdom.orgmhmedical.comnih.gov

Based on the known metabolism of other synthetic cannabinoids, including NNEI and MN-18, it is highly probable that CYP enzymes are the primary catalysts for the Phase I oxidative metabolism of this compound. Specific CYP isoforms involved would likely depend on the particular sites of oxidation on the this compound molecule.

For Phase II metabolism, UGTs are expected to play a significant role in the glucuronidation of this compound and its hydroxylated metabolites. nih.govresearchgate.net Ester hydrolysis has also been observed for some synthetic cannabinoids, mediated by esterases. kcl.ac.uk While this compound contains an amide linkage rather than an ester, metabolic hydrolysis of the amide group has been suggested as a potential pathway for related compounds, which could theoretically release 1-naphthylamine. wikipedia.org

Detailed studies specifically identifying the human enzymes responsible for this compound biotransformation were not found in the provided search results. However, in vitro studies using recombinant human enzymes or enzyme-selective inhibitors would be necessary to definitively determine the specific CYP and UGT isoforms involved in this compound metabolism.

In Vivo Preclinical Pharmacokinetic Research of this compound (e.g., Animal Models for Absorption, Distribution, Elimination)

In the rat study comparing NNEI and MN-18, both compounds were administered intraperitoneally. nih.govresearchgate.net The study analyzed blood and urine samples to assess kinetic parameters and confirm metabolic pathways observed in vitro. nih.govresearchgate.net MN-18 was eliminated faster than NNEI in vivo, and in vivo elimination for both was more rapid than predicted by in vitro estimates. nih.govresearchgate.net

Extrapolating from these findings, this compound would also be expected to undergo significant metabolism and elimination in vivo. Animal studies would be necessary to determine key pharmacokinetic parameters such as absorption rate, distribution into various tissues (including the brain, given its presumed psychoactive effects), plasma protein binding, half-life, clearance rate, and routes of excretion (urinary and fecal). The metabolic profile observed in vivo would likely include the Phase I and Phase II metabolites identified in in vitro studies, potentially with variations in the relative abundance of different metabolites compared to in vitro systems. kcl.ac.uk

The lack of specific in vivo pharmacokinetic data for this compound highlights a gap in the current understanding of its disposition in living organisms. Such studies are essential for a complete pharmacokinetic profile and for correlating exposure levels with observed effects.

Advanced Analytical Methodologies for Fdu Nnei Detection and Quantification in Research Matrices

High-Resolution Mass Spectrometry (HRMS) for FDU-NNEI and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) plays a significant role in the analysis of novel psychoactive substances like this compound, particularly for accurate mass determination and tentative identification of unknown compounds, including metabolites. Techniques such as Liquid Chromatography–Quadrupole-Time-of-Flight–Mass Spectrometry (LC–QTOF–MS) in electrospray ionization (ESI) mode have been employed in the identification process of this compound. nih.govresearchgate.net This allows for the measurement of the accurate mass of the protonated molecular ion, which is crucial for determining the elemental composition of the compound. For this compound, an accurate mass spectrum obtained by LC-QTOF-MS showed an ion peak at m/z 395.1565, corresponding to the protonated molecular formula C₂₆H₂₀N₂OF (calculated mass 395.1560). nih.govresearchgate.net

HRMS techniques, including LC-high-resolution-MS/MS, are also valuable for the characterization of metabolites of related synthetic cannabinoids, such as 5F-NNEI. researchgate.net This involves identifying potential metabolic transformations like amide hydrolysis, defluorination, hydroxylation, carboxylation, and glucuronization by analyzing accurate mass data and fragmentation patterns of detected ions in biological matrices. researchgate.net Furthermore, HRMS in conjunction with mass defect filtering is presented as a method for non-targeted analysis, enabling the detection of both known and potentially novel analogs of designer drugs by searching for precursor ions of common fragment ions. capes.gov.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Quantification of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a widely used technique for the trace analysis and quantification of synthetic cannabinoids, including this compound, in various matrices. researchgate.netresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net LC-MS analysis of this compound has shown a protonated molecular ion at m/z 395 ([M+H]⁺). nih.govresearchgate.net While the major fragment ion at m/z 252 observed for the related compound FDU-PB-22 was not present in the mass spectrum of this compound, LC-MS/MS provides specific and sensitive detection through the selection of precursor and product ions. nih.govresearchgate.net

LC-MS/MS methods are developed for both identification and quantification. researchgate.net For quantitative analysis, criteria often include the detection of a quantifying ion and typically two qualifying product ions, with specific requirements for ion ratios and retention times compared to calibrators and quality control samples. unc.edu The use of stable, isotopically-labeled internal standards is recommended to improve accuracy and correct for potential matrix effects and variations during sample preparation and analysis. unc.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Complementary this compound Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique employed for the analysis and characterization of this compound, particularly in the electron ionization (EI) mode. nih.govresearchgate.netresearchgate.netresearchgate.netd-nb.info GC-MS analysis of this compound detected in illegal products showed a molecular ion at m/z 394. nih.govresearchgate.net Characteristic major fragment ions at m/z 109 and 252 were also observed. nih.govresearchgate.net The fragment ion at m/z 252 is consistent with the cleavage of the indole-carbonyl bond. nih.gov

GC-MS provides complementary information to LC-MS techniques, particularly regarding the molecular ion under EI conditions and distinct fragmentation patterns that can aid in structural confirmation. d-nb.infoljmu.ac.uk While LC-MS is often preferred for less volatile or thermally labile compounds, GC-MS is effective for volatile and semi-volatile substances like many synthetic cannabinoids after appropriate sample preparation. d-nb.info GC-MS can also contribute to the differentiation of isomers based on retention time and electron ionization mass spectra. ljmu.ac.uknih.govresearchgate.net

Development and Validation of Robust Analytical Methods for Research and Forensic Applications of this compound

The development and validation of robust analytical methods are paramount for ensuring the reliability and defensibility of data generated in research and forensic analysis of this compound. Method validation is a documented process that confirms an analytical method is suitable for its intended purpose. gmpinsiders.comunodc.org This is particularly important for newly developed or significantly modified methods used for new products or matrices. gmpinsiders.com

Key performance characteristics assessed during validation typically include accuracy, precision, selectivity/specificity, limits of detection (LOD) and quantification (LOQ), linearity, range, and robustness. unc.edugmpinsiders.comlabmanager.com Accuracy is often evaluated through recovery studies using spiked samples. unc.edulabmanager.com Precision assesses the variability of measurements. unc.edugmpinsiders.com Selectivity and specificity ensure the method measures only the target analyte without interference from other components in the matrix. unc.edugmpinsiders.com LOD and LOQ define the lowest concentrations that can be reliably detected and quantified.

Validation ensures that the method consistently produces accurate, precise, and reliable results across a defined range of conditions and sample types. gmpinsiders.com For forensic applications, validated methods are essential for the identification and quantification of this compound in seized materials and biological specimens, adhering to guidelines from regulatory bodies. unodc.org

Strategies for Distinguishing this compound from Structural Isomers and Analogues using Advanced Analytics

Distinguishing this compound from structural isomers and analogues is a critical challenge in analytical chemistry, especially in forensic contexts where different isomers may have varying legal statuses. nih.gov Advanced analytical techniques offer several strategies for this differentiation.

Mass spectrometry plays a key role. HRMS can distinguish compounds with the same nominal mass but different elemental compositions based on their accurate mass measurements. capes.gov.brresearchgate.net For isomers and analogues with the same elemental composition, differentiation relies on chromatographic separation and characteristic fragmentation patterns in MS/MS or GC-MS.

LC-MS/MS can differentiate isomers by optimizing chromatographic conditions to achieve different retention times and by analyzing specific product ion spectra generated from collision-induced dissociation. nih.govnih.gov Differences in the relative intensities of product ions can be used to distinguish closely related structures. nih.gov

GC-MS can also separate isomers based on differences in their volatility and interaction with the stationary phase, resulting in distinct retention times. ljmu.ac.uknih.govresearchgate.net Furthermore, analyzing the electron ionization mass spectra, including the molecular ion and fragmentation patterns, can provide characteristic fingerprints for different isomers. ljmu.ac.uknih.govresearchgate.net Even in the absence of a molecular ion, characteristic fragment ions can aid in identification and differentiation. researchgate.net

Ion mobility spectrometry (IMS) coupled with MS is an emerging technique that can separate isomers based on their shape and size, providing an additional dimension of separation orthogonal to chromatography. chromatographyonline.com This can be particularly useful for differentiating isomers that are difficult to resolve chromatographically.

By combining chromatographic separation (LC or GC) with mass spectrometric analysis (HRMS, MS/MS, or EI-MS), and potentially IMS, analysts can develop comprehensive strategies to confidently identify and differentiate this compound from a wide range of structurally similar compounds.

Computational Chemistry and Molecular Modeling Approaches in Fdu Nnei Research

Quantum Chemical Calculations for FDU-NNEI Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in determining the electronic structure and predicting the reactivity of chemical compounds. These calculations can provide detailed information about molecular orbitals, charge distribution, and potential reaction sites. While quantum chemical studies have been applied to various chemical substances, including other synthetic cannabinoids and related structures to understand their electronic properties and reactivity wikidata.orghandwiki.org, specific detailed quantum chemical calculations focusing solely on this compound were not extensively found in the consulted literature. Such calculations, if available, would typically involve methods like Density Functional Theory (DFT) to explore the molecule's ground state properties, vibrational frequencies, and potential reaction pathways.

Molecular Docking and Dynamics Simulations of this compound with Cannabinoid Receptors (CB1R, CB2R)

Molecular docking and dynamics simulations are computational techniques used to model the interaction between a ligand (such as this compound) and a receptor protein (like CB1R and CB2R) at an atomic level. These methods help predict binding poses, affinities, and the dynamic behavior of the ligand-receptor complex. Synthetic cannabinoids are known to act as agonists for the cannabinoid type-1 (CB1) and type-2 (CB2) receptors. wikipedia.orgwikipedia.org

Studies on synthetic cannabinoid receptor agonists (SCRAs) have utilized in silico methods to investigate their interactions with CB1R and CB2R. wikipedia.org this compound has been reported to exhibit significant affinity for the CB1 receptor. Research indicates that this compound displayed significantly greater affinity for CB1R compared to CP55,940, a known cannabinoid agonist. wikipedia.org Furthermore, this compound was able to fully compete with [³H]CP55,940 for binding to CB1R. wikipedia.org While the general trend for phenyl- and benzyl-substituted indolecarboxamides is weaker binding to CB1R, this compound has been noted as an exception to this trend. wikipedia.org

Here is a summary of reported binding affinity data for this compound and a reference compound:

| Compound | Receptor | Binding Affinity (Ki) | Note | Source |

| This compound | CB1R | Significantly greater than CP55,940 | Able to fully compete [³H]CP55,940 | wikipedia.org |

| CP55,940 | CB1R | 0.58 nM | Full agonist | wikipedia.orgtocris.com |

| CP55,940 | CB2R | 0.68 nM | Full agonist | wikipedia.orgtocris.com |

This table is intended to be interactive in a suitable digital format, allowing for sorting and filtering.

In Silico Prediction of this compound Metabolic Sites and Pathways

In silico metabolism prediction tools are valuable for anticipating how a compound will be metabolized in biological systems. These tools use algorithms based on known metabolic transformations and enzyme specificities to predict potential metabolic sites and pathways. Understanding the metabolism of synthetic cannabinoids is crucial for their detection in forensic and clinical settings, as metabolites are often the target analytes. tocris.comnih.gov

In silico prediction software, such as MetaSite, has been utilized to predict the metabolites of various new psychoactive substances, including synthetic cannabinoids. tocris.comoup.com For example, in silico predictions have been performed for related compounds like THJ-2201 and 5F-NNEI, suggesting potential metabolic transformations such as hydroxylation and hydrolysis. tocris.comnih.gov While these methods are applicable to this compound due to its structural similarities to other indole-based synthetic cannabinoids, specific published results detailing the in silico predicted metabolic sites and pathways exclusively for this compound were not found in the consulted search results. Such predictions would typically involve identifying labile bonds and reactive centers in the this compound structure and predicting the likely enzymatic transformations mediated by enzymes like cytochrome P450s and esterases.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate chemical structure with biological activity. By analyzing a series of compounds and their measured activities, QSAR models can identify structural features that are important for activity and predict the activity of new or untested compounds. QSAR modeling has been applied to synthetic cannabinoids to understand the relationship between their chemical structures and their affinity for cannabinoid receptors, particularly CB1. nih.govwikipedia.org

QSAR models have been developed to predict the binding affinity of synthetic cannabinoids to CB1 receptor using various molecular descriptors and statistical methods. nih.govwikipedia.org These models can help in the design of new analogues with desired activity profiles. While QSAR is a relevant computational approach for studying synthetic cannabinoids and their interactions with cannabinoid receptors, specific QSAR studies focused solely on this compound and its theoretical derivatives were not detailed in the provided search results. Applying QSAR to this compound and its analogues would involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for these compounds and correlating them with their experimentally determined biological activities (e.g., receptor binding affinity, functional activity) using statistical techniques such as regression analysis.

Virtual Screening and Ligand-Based Drug Design for this compound Analogues

Virtual screening and ligand-based drug design are computational strategies used in the discovery and optimization of new drug candidates. Virtual screening involves computationally sifting through large databases of chemical compounds to identify potential ligands for a target protein based on their predicted binding affinity or similarity to known ligands. Ligand-based drug design utilizes information from known active compounds to design new molecules with improved properties. These approaches are relevant to the development of synthetic cannabinoids with specific pharmacological profiles or to identify potential new synthetic cannabinoids.

The design of new synthetic cannabinoids often involves making structural modifications to existing compounds to alter their activity or evade legal restrictions. wikipedia.orgwikipedia.orgnih.gov The availability of cannabinoid receptor structures has also facilitated structure-based drug design approaches. wikipedia.org However, specific instances of virtual screening campaigns or detailed ligand-based drug design efforts explicitly focused on identifying or designing this compound analogues were not found within the consulted literature. Such studies could involve using the structure of this compound as a template for similarity searching in chemical databases (ligand-based virtual screening) or using computational methods to design novel molecules that share key structural features or physicochemical properties with this compound that are deemed important for its interaction with cannabinoid receptors.

Forensic and Scientific Intelligence Research on Fdu Nnei

Emergence Patterns and Trends of FDU-NNEI in Global Research Surveillance Systems

This compound (also known as this compound and FDU-MN-24) is an indole-based synthetic cannabinoid wikipedia.org. It has been sold online as a designer drug wikipedia.org. This compound was newly identified in illegal products in Japan between January and July 2014 researchgate.netnih.gov. Its detection has also been reported via the EU Early Warning System on NPS ljmu.ac.uk. This indicates its presence in the NPS market across different geographical regions shortly after its initial identification. The emergence of this compound reflects the dynamic nature of the NPS market, where new compounds with minor structural modifications to known substances frequently appear.

Research on this compound as a Case Study for the Evolution of Novel Psychoactive Substances (NPS)

Research on compounds like this compound provides insights into the evolutionary patterns of NPS, particularly synthetic cannabinoids. This compound is described as a novel synthetic cannabinoid nih.gov. Its structure consists of a [1-(4-fluorobenzyl)-1H-indolyl]carbonyl moiety and a (naphthalen-1-yl)amino moiety, which are characteristic parts of two other synthetic cannabinoids, FDU-PB-22 and NNEI nih.gov. This structural relationship highlights a common strategy in the development of new synthetic cannabinoids: combining structural elements from existing or previously identified compounds to create novel substances nih.govunodc.org. NNEI itself is an analog of JWH 018 with an amide linker, and this compound is a derivative of NNEI where the pentyl side chain is replaced by a 4-fluorobenzyl group glpbio.com. This "mix and match" modification of structural components is a key aspect of NPS evolution, aiming to create new compounds that may circumvent existing drug controls while potentially retaining psychoactive properties unodc.org. The identification of this compound alongside other newly distributed synthetic cannabinoids in illegal products underscores this rapid structural diversification within the NPS landscape researchgate.netnih.gov.

Methodological Research for the Identification and Differentiation of this compound in Complex Matrices for Forensic Science

The identification and differentiation of this compound in complex forensic matrices, such as biological samples or seized materials, require sophisticated analytical methodologies. Studies involving the identification of this compound in illegal products have utilized techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) researchgate.net. These hyphenated techniques are crucial in forensic toxicology for the comprehensive screening and confirmation of NPS in various matrices like blood, urine, hair, and oral fluid fiu.eduous-research.no. High-resolution mass spectrometry, such as time-of-flight mass spectrometry (TOF-MS) and quadrupole TOF (QTOF), is particularly valuable for the accurate analysis and identification of active compounds in designer drugs due to its ability to provide accurate mass measurements and detailed fragmentation patterns researchgate.netscispace.com. The development of robust and reliable ultra-trace analysis methods is an ongoing area of research in forensic toxicology to enhance the value of scientific evidence fiu.edu. Differentiating this compound from structurally similar synthetic cannabinoids, such as its precursors or isomers, necessitates the careful analysis of chromatographic retention times and characteristic mass spectral fragmentation patterns researchgate.net.

Interdisciplinary Research on the Impact of this compound on Forensic Toxicology Method Development

The emergence of this compound and other novel synthetic cannabinoids directly impacts forensic toxicology method development. Forensic toxicology laboratories must constantly develop new analytical methods for detecting emerging drugs in toxicological samples ojp.gov. The identification of metabolites is a critical aspect of forensic toxicology, especially for compounds like synthetic cannabinoids that undergo extensive biotransformation nih.gov. While specific human metabolism data for this compound may be limited, research on related synthetic cannabinoids like FDU-PB-22 and FUB-PB-22 highlights the importance of identifying urinary metabolites for confirming intake nih.govresearchgate.net. These studies demonstrate that even closely related compounds can have distinct pharmacokinetic profiles and metabolic pathways, necessitating the identification of unique metabolites for forensic identification nih.govresearchgate.net. The need to definitively identify the consumed substance in forensic testing, particularly when similar metabolites arise from different compounds, drives the development of highly specific and sensitive analytical methods nih.govresearchgate.net. This interdisciplinary effort involves analytical chemists, toxicologists, and forensic scientists working to improve tools and technologies for identifying, collecting, preserving, and analyzing biological samples for the presence of drugs and their metabolites fiu.eduojp.gov.

Future Directions and Emerging Research Avenues for Fdu Nnei

Exploration of FDU-NNEI Interactions with Other Receptor Systems for Mechanistic Insights

While this compound is understood to interact with the CB1 receptor, a comprehensive understanding of its pharmacological actions necessitates the exploration of its interactions with other receptor systems. Synthetic cannabinoids, in general, have been shown to exhibit affinity and functional activity not only at CB1 and CB2 receptors but can also potentially interact with other targets. mdpi.com For instance, some cannabinoids are known to activate non-CB1/CB2 receptors, such as the G-protein-coupled receptor 55 (GPR55) and peroxisome proliferator-activated receptors (PPARs). nih.govguidetopharmacology.org

Advanced In Vitro Models for Investigating this compound Pharmacological Actions

The application of advanced in vitro models is fundamental to thoroughly investigate the pharmacological actions of this compound. These models can mimic the pharmacodynamic effects of drugs and provide detailed information on receptor activity. Established in vitro models for studying synthetic cannabinoids and opioids include those assessing β-arrestin intracellular signaling and intracellular calcium ion reporting systems. These assays can be used for activity-based screening and potency determination.

Furthermore, in vitro models utilizing human liver microsomes and hepatocytes are valuable for characterizing the metabolic pathways of synthetic cannabinoids. nih.govnih.gov Studies on related compounds like NNEI and FDU-PB-22 have demonstrated the utility of these models in predicting in vivo metabolism and identifying potential urinary markers. nih.govnih.gov Applying such advanced in vitro techniques to this compound would allow for a detailed characterization of its metabolic profile and the identification of metabolites that may retain pharmacological activity. nih.gov Understanding the kinetics of binding using in vitro methods can also provide insights into how this compound interacts with its targets compared to other cannabinoids. nih.gov

Development of Reference Standards and Certified Materials for this compound Research

The development and availability of reliable reference standards and certified materials for this compound are essential for accurate and reproducible research. Reference standards are critical for the identification and quantification of this compound and its metabolites in biological and seized materials. frontiersin.orgnih.gov While analytical standards for this compound are commercially available from some suppliers, the availability of certified reference materials (CRMs) is particularly important for ensuring the quality and comparability of data across different laboratories. glpbio.comsigmaaldrich.comsigmaaldrich.comnim.ac.cn

CRMs are characterized by metrologically valid procedures and accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability. Organizations like the National Institute of Standards and Technology (NIST) provide CRMs for various applications, including clinical toxicology and forensic analysis. nist.gov The development of certified reference materials specifically for this compound and its relevant metabolites would significantly enhance the accuracy and reliability of analytical methods used in research, forensic toxicology, and clinical settings. nih.gov

Collaborative Global Research Initiatives on Synthetic Cannabinoid Discovery and Characterization

Addressing the challenges posed by emerging synthetic cannabinoids like this compound necessitates collaborative global research initiatives. The rapid proliferation and structural diversity of NPS, including synthetic cannabinoids, make it challenging to identify and characterize these compounds and their effects. mdpi.com Global collaboration facilitates the rapid sharing of information on newly identified substances, their prevalence, and observed effects. frontiersin.org

Agencies such as the FDA, EMCDDA, NIDA, and the UNODC's Early Warning Advisory are examples of bodies that play a role in facilitating information exchange between government agencies and the scientific community. Crosstalk between forensic toxicology laboratories and legitimate suppliers of analytical standards is also crucial for timely responses to the emergence of new synthetic cannabinoids. Collaborative studies can lead to the development of standardized analytical methods, the sharing of spectral data and reference materials, and a more comprehensive understanding of the metabolism and pharmacological profiles of these compounds. frontiersin.org This collaborative approach is vital for staying ahead of the evolving synthetic cannabinoid landscape and mitigating potential public health risks.

Q & A

Q. What is the optimal way to present conflicting results in a manuscript on this compound’s efficacy?

- Methodological Answer : Use comparative tables to highlight methodological differences (e.g., dosing regimens, animal models). Frame contradictions as opportunities for future research, proposing hypotheses (e.g., tissue-specific uptake) to test in follow-up studies. Adhere to journal guidelines for supplementary data to maintain manuscript conciseness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.